3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid
CAS No.:
Cat. No.: VC16722891
Molecular Formula: C18H15F3N2O3
Molecular Weight: 364.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15F3N2O3 |
|---|---|
| Molecular Weight | 364.3 g/mol |
| IUPAC Name | 3-[[(2,4-dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid |
| Standard InChI | InChI=1S/C18H15F3N2O3/c1-11-6-7-15(12(2)8-11)23(17(26)18(19,20)21)22-10-13-4-3-5-14(9-13)16(24)25/h3-10H,1-2H3,(H,24,25) |
| Standard InChI Key | YPCOBSWQCXGVEZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)C(=O)O)C |
Introduction
3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid is a complex organic compound featuring a hydrazone functional group, which is significant in medicinal chemistry due to its biological activity. The compound's structure includes a benzoic acid moiety connected to a hydrazone functional group, further substituted with a 2,4-dimethylphenyl group and a trifluoroacetyl group. These substituents contribute to the compound's distinct chemical properties and potential biological activities.
Synthesis
The synthesis of 3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid typically involves a multi-step reaction process:
-
Condensation Reaction: The formation of the hydrazone involves the condensation of a carbonyl compound (like trifluoroacetyl) with a hydrazine derivative.
-
Reaction with Benzoic Acid Derivatives: The hydrazone is then reacted with benzoic acid derivatives to form the final compound.
Biological Activity and Applications
Research on similar compounds suggests potential biological activities:
-
Anti-inflammatory and Anti-cancer Properties: Compounds with hydrazone groups often exhibit anti-inflammatory and anti-cancer properties by inhibiting specific pathways related to cell proliferation and apoptosis.
-
Mechanism of Action: The trifluoroacetyl group enhances lipophilicity, facilitating membrane permeability and interaction with biological targets such as enzymes or receptors.
Table: Comparison of Related Compounds
| Compound | Molecular Weight (g/mol) | Functional Groups | Potential Biological Activities |
|---|---|---|---|
| 3-((2-(2,4-Dimethylphenyl)-2-(2,2,2-trifluoroacetyl)hydrazono)methyl)benzoic acid | 364.32 | Hydrazone, Benzoic Acid, 2,4-Dimethylphenyl, Trifluoroacetyl | Anti-inflammatory, Anti-cancer |
| 4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid | Not specified | Thiazolidine, Benzoic Acid | Not specified |
| 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid | 346.71 | Chloro, Methylsulfonyl, Trifluoroethoxy | Not specified |
Notes on the Table:
-
The molecular weight and specific biological activities for 3-[[(2,4-Dimethylphenyl)-(2,2,2-trifluoroacetyl)hydrazinylidene]methyl]benzoic acid are not explicitly detailed in available sources but are inferred from similar compounds.
-
The table highlights the diversity of functional groups and potential applications in organic chemistry and pharmacology.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume